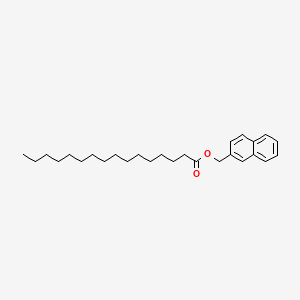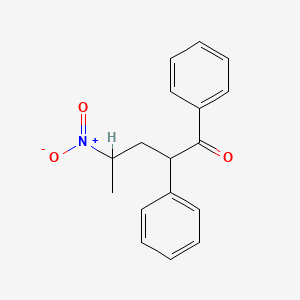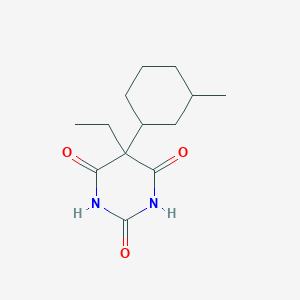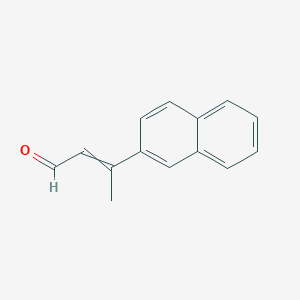
N-(3-Oxobutanoyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Oxobutanoyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a carboxamide group and an oxobutanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxobutanoyl)pyridine-3-carboxamide typically involves the condensation of pyridine-3-carboxylic acid with 3-oxobutanoic acid. The reaction is usually carried out in the presence of a condensing agent such as pyridine-3-carboxylic anhydride and an activator like 4-(dimethylamino)pyridine. The reaction conditions are mild, and the process can be scaled up for industrial production .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of magnetically recoverable catalysts has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(3-Oxobutanoyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include hydroxyl derivatives, substituted amides, and various oxides .
Scientific Research Applications
N-(3-Oxobutanoyl)pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-(3-Oxobutanoyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to metal ions and forming complexes that exhibit biological activity. The compound’s effects are mediated through pathways involving enzyme inhibition and interaction with cellular receptors .
Comparison with Similar Compounds
- Pyridine-3-carboxamide
- Pyridine-2-carboxamide
- Pyridine-4-carboxamide
Comparison: N-(3-Oxobutanoyl)pyridine-3-carboxamide is unique due to the presence of both the oxobutanoyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. Compared to other pyridine carboxamides, this compound exhibits enhanced stability and a broader range of applications in both medicinal and industrial contexts .
Properties
CAS No. |
82437-56-7 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N-(3-oxobutanoyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c1-7(13)5-9(14)12-10(15)8-3-2-4-11-6-8/h2-4,6H,5H2,1H3,(H,12,14,15) |
InChI Key |
YBZDRLFXIIUAQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Ethoxy-7-methylbicyclo[2.2.1]heptane](/img/structure/B14414058.png)


![2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14414077.png)




![6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine](/img/structure/B14414116.png)
